1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a tricyclic core structure. Key features include:
- Substituents: Methyl groups at positions 1, 6, and 7, and a meta-tolyl (m-tolyl) group at position 7.
- Chemical Properties: The m-tolyl group introduces moderate lipophilicity, while the methyl groups enhance metabolic stability by blocking oxidation sites.
Properties
IUPAC Name |
4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-6-5-7-12(8-9)21-10(2)11(3)22-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKBHYRGEPGOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopyridine class. Its molecular formula is , and it exhibits notable structural diversity due to the presence of both aromatic and heterocyclic components. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.
Antitumor Activity
Research indicates that derivatives of imidazopyridines, including this compound, exhibit significant antitumor properties . For instance, studies have shown that certain analogs can induce apoptosis in cancer cells and inhibit tumor growth effectively. The specific mechanisms often involve the disruption of cell cycle progression and induction of apoptosis pathways.
Antiviral Properties
Imidazopyridine derivatives have been identified as potent antiviral agents , particularly against respiratory syncytial virus (RSV). The compound's structure allows for effective interaction with viral proteins, leading to inhibition of viral replication. In vitro studies have demonstrated low IC50 values, indicating high potency against viral targets.
Cytotoxic Effects
The cytotoxicity profile of this compound has been evaluated in various cancer cell lines. It has shown selective cytotoxic effects on tumor cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing further cell division.
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated an IC50 value of approximately 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells. The compound was found to induce significant G2/M phase arrest and apoptosis through mitochondrial pathways.
Study 2: Antiviral Activity
In another investigation focused on antiviral properties, the compound demonstrated effective inhibition of RSV with an IC50 value in the nanomolar range. Docking studies suggested that the imidazopyridine structure allows for optimal binding to viral fusion proteins.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Methyl group at position 1; p-tolyl group | Antitumor activity |
| 3-methyl-7-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Methyl group at position 3; o-tolyl group | Antiviral properties |
| 7-methyl-9-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Methyl group at position 7; m-tolyl group | Cytotoxic effects |
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
CB11 (8-(2-Aminophenyl)-3-Butyl-1,6,7-Trimethyl Analog)
- Structural Differences: CB11 has a 2-aminophenyl group at position 8 and a butyl chain at position 3, unlike the m-tolyl group in the target compound.
- Activity: Acts as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production and mitochondrial dysfunction. The target compound’s m-tolyl group may reduce PPARγ activity compared to CB11’s aminophenyl moiety .
AZ-853 and AZ-861 (Piperazinylalkyl Derivatives)
- Structural Differences : AZ-853 (2-fluorophenyl) and AZ-861 (3-trifluoromethylphenyl) have para-substituted arylpiperazinyl chains, contrasting with the target compound’s m-tolyl group.
- Activity : Both show 5-HT1A receptor partial agonism, but AZ-861 exhibits stronger functional activity due to the electron-withdrawing trifluoromethyl group. The m-tolyl group’s meta substitution may reduce 5-HT1A affinity but improve selectivity over other receptors (e.g., α1-adrenergic) .
Compound 5 (Dihydroisoquinolinyl Derivative)
- Structural Differences: Features a 6,7-dimethoxy-3,4-dihydroisoquinolinyl chain, which is bulkier than the m-tolyl group.
- Activity : Dual activity at serotonin/dopamine receptors and PDE4B/PDE10A. The target compound’s simpler substituents may enhance brain penetration but reduce PDE inhibition .
Functional Selectivity and Therapeutic Implications
- 5-HT1A vs. 5-HT7 : Fluorinated analogs (e.g., 3i) show dual 5-HT1A/5-HT7 affinity, but the target compound’s m-tolyl group may favor 5-HT1A selectivity, akin to AZ-853 .
- Off-Target Effects : Unlike AZ-853, which causes α1-adrenergic-mediated hypotension, the m-tolyl group’s steric hindrance may reduce off-target binding .
- PPARγ vs. PDE Inhibition : The absence of a butyl chain (as in CB11) or piperazinyl group (as in AZ-853/AZ-861) suggests the target compound is less likely to inhibit PDEs or activate PPARγ .
Q & A
Q. What are the optimal synthetic routes for 1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can yield be maximized?
Synthesis typically involves cyclization of amido-nitriles or multi-step reactions with purine precursors. Key steps include:
- Solvent selection : Dichloromethane or ethanol improves solubility and reaction efficiency .
- Temperature control : Reactions often require 60–80°C to prevent side products .
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency .
To maximize yield, employ continuous flow chemistry for scalable production or automated synthesis platforms for precise control .
Q. What analytical techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C-1,6,7 and m-tolyl at C-8) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₉H₂₀N₆O₂; theoretical ~396.4 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
- Target identification : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to screen interactions with kinases or purine-binding enzymes .
- Binding kinetics : Perform stopped-flow fluorescence assays to measure association/dissociation rates under physiological pH and temperature .
- Pathway analysis : Combine RNA sequencing and western blotting to map downstream effects on signaling pathways (e.g., MAPK/ERK) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Assay standardization : Validate activity using orthogonal methods (e.g., cell viability assays vs. enzyme activity kits ) to rule out false positives .
- Structural analogs : Compare activity with derivatives (e.g., 8-(2,4-dimethoxyphenyl) analogs) to isolate functional group contributions .
- Computational docking : Use molecular dynamics simulations to predict binding modes and explain variability in IC₅₀ values .
Q. What strategies mitigate stability issues during in vitro and in vivo studies?
- Degradation profiling : Use HPLC-MS to identify hydrolytic or oxidative degradation products under varying pH/temperature .
- Formulation optimization : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .
- Metabolite tracking : Apply radiolabeling (³H/¹⁴C) to monitor metabolic pathways in animal models .
Methodological Challenges and Solutions
Q. How can researchers optimize purification for high-purity batches?
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity .
Q. What computational tools predict structure-activity relationships (SAR) for derivatives?
- QSAR modeling : Train models on datasets of imidazopurine analogs to predict bioactivity .
- ADMET profiling : Use SwissADME or ADMETlab 2.0 to forecast pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
